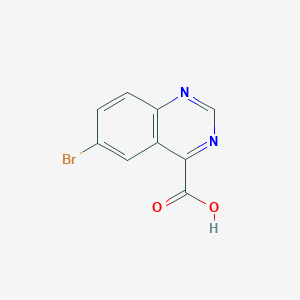

6-Bromoquinazoline-4-carboxylic acid

描述

属性

IUPAC Name |

6-bromoquinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXRDCYHWITRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621818 | |

| Record name | 6-Bromoquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769916-07-6 | |

| Record name | 6-Bromoquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Carboxylation of Brominated Intermediates

The brominated intermediates are converted into carboxylic acids through oxidation or direct carboxylation.

- Starting Material: 6-bromomethyl-quinazoline intermediate.

- Reagents: Sodium hydroxide (alkaline solution), oxygen, and transition metal catalysts (e.g., Pd/C or Pt/C).

- Reaction Conditions:

- Air sparging facilitates oxidation, converting bromomethyl groups into carboxylic acids.

- Acidification ensures efficient recovery of the product.

Formamide-Based Synthesis

An alternative method uses formamide as a solvent for synthesizing quinazoline derivatives.

- Starting Material: Amino-bromo-benzoic acid derivatives.

- Reagents: Formamide.

- Reaction Conditions:

- High yield (up to 90%).

- Simple purification steps, as the product can be directly filtered after cooling.

Comparison of Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Bromination & Carboxylation | Quinazoline derivatives | NBS, Pd/C | Heating at ~85°C | High | Efficient bromination and oxidation steps |

| Formamide-Based Synthesis | Amino-bromo-benzoic acid | Formamide | Heating at ~180°C | High | Simplified synthesis with fewer reagents |

Analytical Techniques for Monitoring Synthesis

To ensure proper identification and purity of the synthesized compound:

- Thin-Layer Chromatography (TLC): Monitors reaction progress.

- Nuclear Magnetic Resonance (NMR): Confirms molecular structure.

- Mass Spectrometry (MS): Validates molecular weight and composition.

化学反应分析

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic substitution under catalytic conditions. This reaction is pivotal for introducing diverse functional groups:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Benzylamine | 6-Benzylaminoquinazoline-4-COOH | 68% | |

| CuI, Cs₂CO₃, dioxane, 100°C | Phenol | 6-Phenoxyquinazoline-4-COOH | 55% |

Mechanistically, palladium or copper catalysts facilitate oxidative addition of the C–Br bond, followed by nucleophilic attack and reductive elimination . Electron-deficient aryl bromides exhibit enhanced reactivity due to the quinazoline ring’s electron-withdrawing nature.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification, amidation, and decarboxylation:

Esterification

Reaction with alcohols under acidic or coupling agents yields esters:

- Example : Treatment with methanol and H₂SO₄ produces methyl 6-bromoquinazoline-4-carboxylate (85% yield) .

Amidation

Coupling with amines via EDCI/HOBt forms amides:

- Example : Reaction with benzylamine generates 6-bromo-N-benzylquinazoline-4-carboxamide (72% yield) .

Decarboxylation

Under thermal or photoredox conditions, decarboxylation occurs:

- Conditions : 140°C in DMF with CuO nanoparticles .

- Product : 6-Bromoquinazoline (retention of bromine) .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed cross-couplings:

These reactions exploit the stability of the quinazoline core and the Br group’s leaving ability .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, limited electrophilic substitution occurs:

- Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 (20% yield) .

- Sulfonation : Requires oleum and elevated temperatures (110°C) .

The meta-directing effect of the carboxylic acid and bromine restricts substitution patterns .

Salt Formation and Coordination Chemistry

The carboxylic acid forms salts with bases:

- Ammonia salt : Reacts with NH₃ in THF to yield 6-bromoquinazoline-4-carboxylate ammonium salt (93% purity) .

- Metal complexes : Coordinates with Cu(II) or Fe(III) in aqueous ethanol, forming chelates studied for catalytic activity .

Mechanistic Insights and Challenges

科学研究应用

6-Bromoquinazoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.

Biological Studies: The compound is used in studies related to its biological activity, including its potential as an anti-cancer or anti-inflammatory agent.

Materials Science: It is explored for its potential use in the development of new materials with specific properties

作用机制

The mechanism of action of 6-Bromoquinazoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between 6-bromoquinazoline-4-carboxylic acid and related compounds:

Quinoline vs. Quinazoline Core

- Electronic Effects: Quinazolines (e.g., this compound) have a fused pyrimidine ring, increasing electron-deficient character compared to quinolines. This enhances their suitability for nucleophilic substitution reactions .

- Biological Activity: Quinazolines are more commonly used in kinase inhibitors (e.g., EGFR inhibitors), while quinolines (e.g., 6-bromoquinoline-4-carboxylic acid) are employed as ligands or HPLC standards .

Substituent Position

- Bromine at C6 vs. C4: In this compound, bromine at C6 directs electrophilic reactions to the 4-position, whereas 4-bromoquinoline-6-carboxylic acid (CAS: 219763-87-8) allows functionalization at C6 .

- Carboxylic Acid Group: The 4-carboxylic acid in quinazolines facilitates salt formation (e.g., ammonium salts, CAS: 474710-80-0) for improved solubility , while the 6-carboxylic acid in isoquinolines enables metal coordination .

Derivatization Potential

- This compound’s carboxylic acid group allows amide or ester formation (e.g., ethyl esters for prodrug development) , whereas 6-bromo-2-methoxyquinazoline (CAS: 263686-12-7) is optimized for methoxy-related stability .

生物活性

6-Bromoquinazoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline ring structure, which is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrimidine ring. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 4-position contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer properties. A study highlighted the structure-activity relationship (SAR) of quinazoline derivatives, demonstrating that modifications at various positions significantly influence their anticancer efficacy. For instance, derivatives with specific substitutions showed enhanced selectivity and potency against various cancer cell lines.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 168.78 | MCF-7 | Induces apoptosis, G1 phase arrest |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 257.87 | T-24 | Cell cycle arrest at G1 phase |

In a specific case study involving 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , it was shown to induce cell cycle arrest in the G1 phase and promote apoptosis in MCF-7 cells, with an IC50 value of 168.78 µM .

The mechanisms through which this compound exerts its effects include:

- Kinase Inhibition : Quinazoline derivatives are known to inhibit various kinases that play critical roles in cancer progression. For instance, they have shown activity against Aurora A kinase, which is involved in cell division and is often overexpressed in tumors .

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

Pharmacological Profiles

The pharmacological profiles of quinazoline derivatives indicate their potential as therapeutic agents beyond oncology. They have been investigated for:

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, making them candidates for treating conditions like asthma and other inflammatory diseases .

- Antimicrobial Activity : The broad-spectrum antimicrobial properties of quinazolines have also been documented, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinazoline derivatives:

- Cytotoxicity Assays : A study conducted cytotoxicity assays on various human cancer cell lines (MCF-7, T-24) using this compound. The results indicated selective toxicity towards cancer cells compared to normal cells, with significant inhibition rates observed .

- Molecular Docking Studies : Molecular docking analyses have been performed to predict the binding affinity of this compound to key targets such as EGFR (epidermal growth factor receptor), providing insights into its potential mechanisms of action against cancer .

- Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications on the quinazoline scaffold can lead to enhanced biological activity, suggesting avenues for further optimization in drug design .

常见问题

Q. Optimization Strategies :

- Catalytic Additives : Using Lewis acids (e.g., FeCl₃) to enhance bromination efficiency.

- Temperature Control : Lowering reaction temperatures (40–50°C) reduces side reactions like debromination.

- Yield Monitoring : Employ HPLC (C18 column, methanol/water mobile phase) to track intermediate formation and adjust stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Answer :

- ¹H/¹³C NMR :

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 255–257 (accounting for bromine isotopes) .

Validation : Cross-reference experimental data with computational models (e.g., DFT-based NMR predictions) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms for brominated quinazoline derivatives?

Answer : Contradictions often arise from divergent solvent effects, catalytic systems, or intermediates. A systematic approach includes:

- Mechanistic Probes :

- Use isotopic labeling (e.g., D₂O exchange) to track proton transfer steps.

- Monitor intermediates via in situ FT-IR or Raman spectroscopy.

- Computational Modeling :

- Case Study : Discrepancies in bromination regioselectivity were resolved by identifying solvent-dependent stabilization of carbocation intermediates .

Advanced: What strategies mitigate decomposition of this compound during prolonged storage or reaction conditions?

Q. Answer :

- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) reduce hydrolysis .

- Reaction Stability :

- Decomposition Analysis : LC-MS can identify degradation products (e.g., quinazoline-4-carboxylic acid via debromination) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Answer :

- DFT Calculations :

- Compute Fukui indices to identify electrophilic sites (C-6 bromine as primary target).

- Solvent effects (e.g., DMSO vs. THF) are modeled using PCM (Polarizable Continuum Model) .

- Docking Studies : Predict binding affinities with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .

Basic: What are the documented applications of this compound in medicinal chemistry research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。